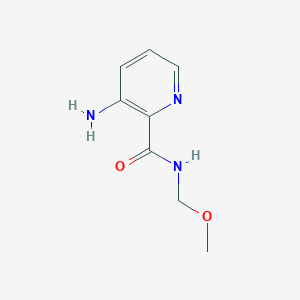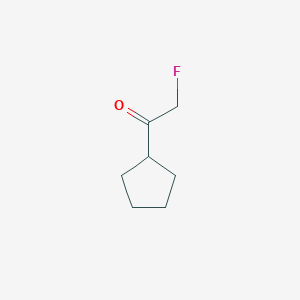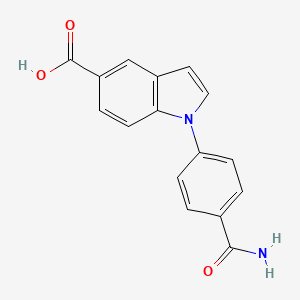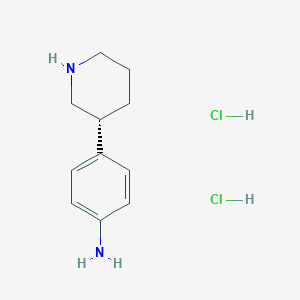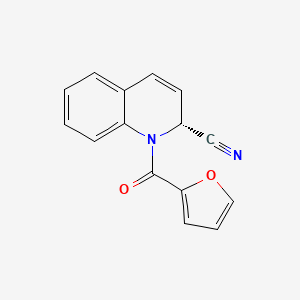
(R)-1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile is a complex organic compound that features a furan ring, a quinoline moiety, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile typically involves the coupling of a furan derivative with a quinoline precursor. One common method involves the dehydrogenative coupling of furfuryl alcohol with carbonyl compounds under mild reaction conditions. This reaction is catalyzed by iPr PNP-Mn and a weak base such as Cs₂CO₃ .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, primary amines, and substituted quinoline derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology
Medicine
In medicinal chemistry, ®-1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mécanisme D'action
The mechanism of action of ®-1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring and quinoline moiety can engage in π-π stacking interactions and hydrogen bonding, which are crucial for its biological activity. The nitrile group can also participate in covalent bonding with nucleophilic sites on proteins and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carbonyl chloride: A simpler derivative with similar reactivity but lacking the quinoline moiety.
Furan-2,5-dicarbonyl chloride: Another related compound with two carbonyl groups, offering different reactivity and applications.
3-(Furan-2-carbonyl)benzoic acid: A compound with a benzoic acid moiety, providing different chemical properties and uses.
Uniqueness
®-1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile is unique due to its combination of a furan ring, a quinoline moiety, and a nitrile group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C15H10N2O2 |
|---|---|
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
(2R)-1-(furan-2-carbonyl)-2H-quinoline-2-carbonitrile |
InChI |
InChI=1S/C15H10N2O2/c16-10-12-8-7-11-4-1-2-5-13(11)17(12)15(18)14-6-3-9-19-14/h1-9,12H/t12-/m1/s1 |
Clé InChI |
VUJBNBLXFORPGS-GFCCVEGCSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=C[C@@H](N2C(=O)C3=CC=CO3)C#N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(N2C(=O)C3=CC=CO3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-1-butyl-2-[(2E)-2-[3-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B12847136.png)
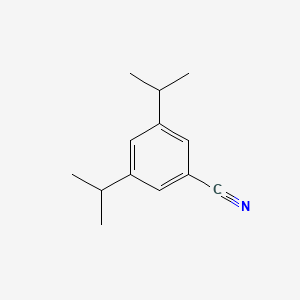
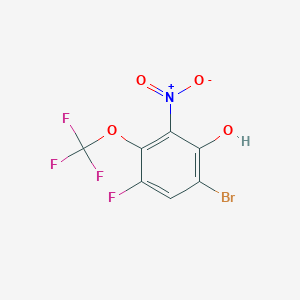
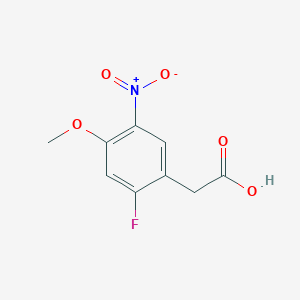
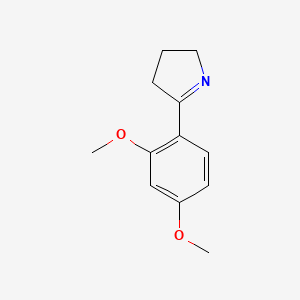
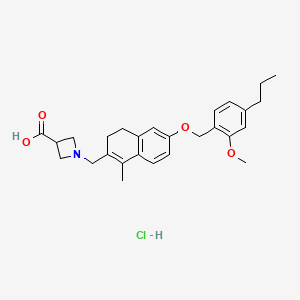
![Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide](/img/structure/B12847163.png)

